2-(Tert-butylamino)cyclobutan-1-ol
Description
2-(Tert-butylamino)cyclobutan-1-ol is a cyclobutanol derivative featuring a tert-butylamino (-NH-C(CH₃)₃) substituent at the 2-position of the strained four-membered cyclobutane ring. This compound combines the conformational rigidity of the cyclobutanol core with the steric bulk and lipophilicity of the tert-butyl group. Such structural attributes make it a candidate for exploration in medicinal chemistry, where cyclobutane rings are increasingly utilized to modulate bioavailability and target selectivity .
Properties
IUPAC Name |
2-(tert-butylamino)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)9-6-4-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQAUUNMMOYCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Tert-butylamino)cyclobutan-1-ol typically involves the reaction of cyclobutanone with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
2-(Tert-butylamino)cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield cyclobutanone derivatives, while reduction can lead to the formation of cyclobutanol derivatives .
Scientific Research Applications
2-(Tert-butylamino)cyclobutan-1-ol is widely used in scientific research due to its unique chemical properties In medicinal chemistry, it serves as a building block for the synthesis of various pharmaceutical compoundsAdditionally, the compound is employed in organic synthesis as a reagent for constructing complex molecular structures .
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may influence the activity of protein kinases, which play a crucial role in signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Table: Comparative Properties
Research Implications and Limitations
- Structural Insights: The tert-butylamino group’s steric bulk may confer metabolic stability but poses synthetic challenges in cyclobutanol systems.
- Data Gaps: Experimental data for this compound, such as melting point, solubility, and biological activity, are absent in available literature.
Biological Activity
2-(Tert-butylamino)cyclobutan-1-ol is a cyclobutanol derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a tert-butyl amino group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C₇H₁₅NO
- Molecular Weight : 143.21 g/mol
- Structure : The compound features a cyclobutane ring with a hydroxyl group and a tert-butylamino substituent.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It could bind to receptors, influencing cellular signaling and physiological responses.
Antimicrobial Activity
Research indicates that cyclobutanol derivatives exhibit varying degrees of antimicrobial activity. In vitro studies show that this compound has shown:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain .
Cytotoxicity and Anticancer Potential
Studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate cytotoxicity.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial properties of this compound.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Findings : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
-
Cytotoxicity Assessment in Cancer Research
- Objective : To assess the anticancer activity of the compound.
- Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.
- Findings : The results indicated that higher concentrations led to reduced cell viability in cancer cell lines, supporting further investigation into its therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Cyclobutanol derivative | 32 - 128 | 10 - 50 |
| Buclizine | Phenothiazine derivative | 64 - 256 | 20 - 40 |
| Butenafine | Antifungal | 128 - >256 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
